Dacinostat
Description
Overview of Dacinostat as a Histone Deacetylase Inhibitor (HDACi)
This compound, also known by its laboratory designation LAQ824, is a potent inhibitor of histone deacetylases (HDACs). medkoo.commedchemexpress.com HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from the lysine (B10760008) residues of histones. wikipedia.orgnih.gov This deacetylation process leads to a more compact chromatin structure, which is generally associated with transcriptional repression. wikipedia.org By inhibiting the activity of HDACs, this compound promotes the accumulation of acetylated histones, resulting in a more open and transcriptionally active chromatin state. wikipedia.orgaacrjournals.org This can lead to the re-expression of silenced genes, including tumor suppressor genes. wikipedia.org
The inhibitory action of this compound is not limited to histones; it also affects the acetylation status of various non-histone proteins involved in key cellular processes. nih.gov These non-histone targets include transcription factors, chaperone proteins like heat shock protein 90 (Hsp90), and signaling molecules. nih.govcaymanchem.com The inhibition of HDACs by this compound can alter the stability and function of these proteins. nih.gov For instance, the hyperacetylation of Hsp90 induced by this compound can disrupt its chaperone function, leading to the degradation of its client proteins, many of which are oncoproteins. caymanchem.com
The mechanism of action of this compound involves the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells. wikipedia.orgnih.gov In many tumor cell lines, HDAC inhibitors like this compound have been shown to upregulate the expression of the p21 gene, which in turn blocks cyclin/CDK complexes and leads to cell cycle arrest. nih.govaacrjournals.org Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those from leukemia and multiple myeloma. medkoo.comcaymanchem.com
Classification of this compound as a Hydroxamate-Based Pan-HDAC Inhibitor
This compound is classified as a hydroxamate-based histone deacetylase inhibitor. caymanchem.commdpi.com This classification is based on its chemical structure, which features a hydroxamic acid group (–CONHOH). This functional group is crucial for its mechanism of action, as it chelates the zinc ion present in the active site of the HDAC enzyme, thereby inhibiting its catalytic activity. researchgate.net this compound belongs to a class of "second-generation" HDAC inhibitors that includes other hydroxamic acids like Vorinostat (B1683920) (SAHA) and Panobinostat (LBH589). wikipedia.orgmdpi.com
Furthermore, this compound is considered a pan-HDAC inhibitor, meaning it inhibits multiple classes of HDAC enzymes. iiarjournals.org Specifically, it has been shown to inhibit both class I and class II HDACs. mdpi.comiiarjournals.org Class I HDACs (HDAC1, 2, 3, and 8) are primarily located in the nucleus, while class II HDACs (HDAC4, 5, 6, 7, 9, and 10) can shuttle between the nucleus and the cytoplasm. nih.govmdpi.com The ability of this compound to inhibit a broad range of HDACs contributes to its diverse biological effects. Research has shown that this compound has a potent inhibitory effect, with an IC50 value of 32 nM for HDACs in general and 9 nM for HDAC1 specifically. medkoo.commedchemexpress.com
The following table provides a summary of the classification of this compound:
| Category | Classification |
| Chemical Class | Hydroxamic Acid |
| Inhibitory Spectrum | Pan-HDAC Inhibitor (Class I and II) |
Historical Context of this compound in Drug Discovery and Development
The development of this compound emerged from the growing interest in HDAC inhibitors as a novel class of anti-cancer agents. nih.govmdpi.com The discovery process at Novartis involved screening their natural product collection using a reporter assay for the increased expression of the p21 gene, a known target of HDAC inhibition. researchgate.netresearchgate.net This screening led to the identification of psammaplins, natural products from a marine sponge, as potent HDAC inhibitors. tandfonline.com Subsequent medicinal chemistry efforts, inspired by these findings and focusing on hydroxamic acids, led to the development of the synthetic compound this compound (LAQ824). researchgate.netresearchgate.nettandfonline.com
This compound was selected for preclinical development due to its high potency in inhibiting HDACs and the proliferation of cancer cell lines. tandfonline.com Preclinical studies demonstrated its efficacy in various cancer models, including leukemia, multiple myeloma, and solid tumor xenografts. aacrjournals.orgcaymanchem.comdovepress.com These promising preclinical results prompted its advancement into clinical trials. tandfonline.com Phase I clinical trials for this compound (LAQ824) were initiated in 2002 for patients with advanced solid tumors and leukemia. tandfonline.comaacrjournals.org These early trials aimed to evaluate the safety, tolerability, and pharmacokinetics of the compound. aacrjournals.org Despite showing some preliminary anti-tumor activity and target engagement in early clinical trials, the development of this compound was ultimately discontinued (B1498344). patsnap.comtandfonline.com
Research Significance and Therapeutic Potential of this compound
The research significance of this compound lies in its potent and broad activity as an HDAC inhibitor, which has made it a valuable tool for studying the role of histone acetylation in cancer and other diseases. caymanchem.comiiarjournals.org Its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells has been demonstrated in numerous preclinical studies across a wide range of malignancies, including leukemia, multiple myeloma, melanoma, and various solid tumors. caymanchem.comdovepress.commdpi.comresearchgate.net
This compound's therapeutic potential has been explored in several contexts. In oncology, research has highlighted its ability to sensitize cancer cells to other therapeutic agents. For example, it has been shown to enhance the cytotoxic effects of ionizing radiation in non-small cell lung cancer and to work synergistically with other anti-cancer drugs like fludarabine (B1672870) and imatinib (B729) mesylate in leukemia cells. medkoo.comcaymanchem.com Furthermore, studies have indicated that this compound can overcome drug resistance in certain cancers. mdpi.com
Beyond cancer, recent research has uncovered a potential role for this compound in treating obesity and related metabolic diseases. A 2021 study found that this compound could prevent high-fat diet-induced obesity, insulin (B600854) resistance, and fatty liver in mice by activating adipose thermogenesis. nih.gov This is achieved through the transcriptional activation of genes like Ucp1 and Ppargc1α in adipose tissue, mediated by the acetylation of histone 3 lysine 27. nih.gov These findings suggest a novel therapeutic application for this compound and underscore the broader significance of HDAC inhibition in metabolic regulation. nih.gov
The following table summarizes some of the key research findings on the therapeutic potential of this compound:
| Area of Research | Key Findings |
| Oncology | Induces apoptosis and cell cycle arrest in various cancer cells. caymanchem.comresearchgate.net |
| Sensitizes cancer cells to radiation and other chemotherapeutic agents. medkoo.comcaymanchem.com | |
| Shows potential in overcoming drug resistance. mdpi.com | |
| Metabolic Disease | Prevents diet-induced obesity, insulin resistance, and fatty liver in mice. nih.gov |
| Enhances adipose thermogenesis through transcriptional activation of Ucp1 and Ppargc1α. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-N-hydroxy-3-[4-[[2-hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-14-13-25(12-11-19-15-23-21-4-2-1-3-20(19)21)16-18-7-5-17(6-8-18)9-10-22(27)24-28/h1-10,15,23,26,28H,11-14,16H2,(H,24,27)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDQBBCUWLSASG-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)C=CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)/C=C/C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870351 | |
| Record name | Dacinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404951-53-7 | |
| Record name | Dacinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=404951-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dacinostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404951537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dacinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17034 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dacinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DACINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10P524501 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Dacinostat Action
Histone Deacetylase Inhibition Spectrum and Potency
Dacinostat is characterized as a potent HDAC inhibitor. medkoo.commedchemexpress.comselleckchem.com Its inhibitory activity has been quantified, demonstrating efficacy against HDAC enzymes. medchemexpress.comselleckchem.comtargetmol.com
Table 1: this compound Potency against HDACs
| Target | IC₅₀ Value (nM) | Source |
| HDAC | 32 | apexbt.commedkoo.commedchemexpress.comselleckchem.comtargetmol.commedchemexpress.com |
| HDAC1 | 9 | medkoo.commedchemexpress.commedchemexpress.com |
Note: IC₅₀ values represent the half-maximal inhibitory concentration.
Inhibition of Specific Class I, IIa, and IIb HDAC Isoforms
This compound has been shown to inhibit HDAC enzymes across different classes. It is known to target Class I, IIa, and IIb histone deacetylases. researchgate.netnih.gov The HDAC family in humans consists of 18 enzymes categorized into four classes: Class I (HDACs 1, 2, 3, and 8), Class IIa (HDACs 4, 5, 7, and 9), Class IIb (HDACs 6 and 10), Class III (Sirtuins 1-7), and Class IV (HDAC11). nih.govnih.govmdpi.comwikipedia.orgfrontiersin.org While specific IC₅₀ values for all individual isoforms within Class IIa and IIb for this compound are not consistently provided across sources, its classification as a pan-HDAC inhibitor indicates activity across these groups. researchgate.net Studies have specifically noted its inhibition of HDAC1. medkoo.commedchemexpress.commedchemexpress.com
Pan-HDAC Inhibitory Activity
This compound is recognized as a pan-HDAC inhibitor, meaning it inhibits multiple HDAC isoforms across different classes. researchgate.netpatsnap.com This broad-spectrum activity contributes to its diverse biological effects. nih.gov Its ability to inhibit a range of HDACs, including those in Class I and Class II, underscores its potential to broadly influence epigenetic regulation. researchgate.netnih.gov
Epigenetic Remodeling through Histone Acetylation Modulation
A key consequence of this compound's HDAC inhibition is the modulation of histone acetylation, a crucial epigenetic modification. researchgate.netselleckchem.comselleckchem.com Histone acetylation is regulated by the balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs). ijbs.comfrontiersin.org By inhibiting HDACs, this compound shifts this balance towards increased acetylation. wikipedia.org
Hyperacetylation of Histone H3 and H4
Treatment with this compound has been shown to induce hyperacetylation of core histones, specifically histone H3 and histone H4. medkoo.comselleckchem.comselleckchem.comresearchgate.netashpublications.orgoncotarget.com This increase in acetylation levels is a direct result of the reduced deacetylase activity caused by this compound. medkoo.comashpublications.org Studies using immunoblotting have demonstrated increased histone H3 and H4 acetylation levels in cells treated with this compound. medkoo.comashpublications.org
Chromatin Structure Alterations and Gene Expression Regulation
Histone acetylation plays a critical role in modulating chromatin structure. ijbs.comfrontiersin.orgd-nb.infonih.gov Acetylation of lysine (B10760008) residues on histone tails neutralizes their positive charge, reducing the interaction between histones and the negatively charged DNA backbone. nih.govplos.org This leads to a more relaxed and open chromatin conformation, known as euchromatin, which is generally associated with transcriptional activation. nih.govwikipedia.orgd-nb.info Conversely, deacetylation by HDACs promotes a condensed chromatin structure (heterochromatin), which is typically associated with transcriptional repression. nih.govijbs.comd-nb.info
By inducing histone hyperacetylation, this compound promotes a more open chromatin structure. wikipedia.org This epigenetic remodeling can lead to altered gene expression profiles, including the upregulation of certain genes, such as the tumor suppressor gene p21. researchgate.netselleckchem.comtargetmol.comashpublications.org The transcriptional activation of genes by HDAC inhibitors is considered a key strategy in various therapeutic approaches. plos.org
Regulation of Non-Histone Protein Acetylation
Beyond histones, this compound also influences the acetylation status of various non-histone proteins. researchgate.netmedchemexpress.comnih.gov HDACs regulate the acetylation of a wide range of non-histone proteins, including transcription factors, chaperones, and signaling molecules. nih.govijbs.com Acetylation of these proteins can affect their stability, localization, protein-protein interactions, and enzymatic activity, thereby impacting numerous cellular processes. nih.gov
Compound Information
Acetylation of Heat Shock Protein 90 (HSP90) and Oncoprotein Degradation
This compound induces acetylation of heat shock protein 90 (HSP90) caymanchem.commedkoo.com. HSP90 is a molecular chaperone crucial for the stability and function of many client proteins, including numerous oncoproteins biomolther.org. Acetylation of HSP90, particularly at residues like K294α and K287β, can disrupt its chaperone function and reduce its binding affinity to client proteins and co-chaperones biomolther.org. This disruption leads to the release and subsequent degradation of these client proteins by the proteasome caymanchem.comnih.govbiomolther.orgaacrjournals.org.
Research has shown that this compound-mediated acetylation of HSP90 is associated with the degradation of specific oncoproteins that are clients of HSP90. For instance, in prostate cancer cells, this compound induces HSP90 acetylation, leading to the dissociation and degradation of the androgen receptor biomolther.org. In human leukemia cells, this compound has been shown to disrupt the chaperone association of HSP90 with Bcr-Abl and c-Raf-1, promoting their degradation aacrjournals.orgmdpi.com. This mechanism contributes to the anti-proliferative and pro-apoptotic effects of this compound in various cancer types caymanchem.commedkoo.comncats.io.
Modulation of Tumor Suppressor Protein p53 Acetylation and Stability
The tumor suppressor protein p53 is another important non-histone target of HDACs and histone acetyltransferases (HATs) mdpi.com. Acetylation of p53 regulates its DNA binding capacity and transcriptional activity, influencing the expression of its target genes mdpi.com. HDAC inhibition by compounds like this compound can lead to hyperacetylation of p53, which may increase its stability and enhance its transcriptional activity nih.govmdpi.com.
Studies suggest that this compound-induced acetylation of p53 can be involved in its transcription-independent functions, such as those required for BAX activation, reactive oxygen species (ROS) generation, and apoptosis mdpi.com. An underlying mechanism may involve the interaction between p53 and Ku70, a DNA repair protein. Acetylation of p53 can disrupt the Ku70-BAX complex, thereby enhancing apoptosis mdpi.com. The role of p53 in HDAC inhibitor-mediated apoptosis can be context-dependent frontiersin.org.
Acetylation and Transcriptional Activity of RUNX3
RUNX3 is a tumor suppressor and transcription factor whose stability and transcriptional activity are regulated by acetylation and deacetylation nih.govekb.eg. Increased acetylation of RUNX3 by HATs or HDAC inhibitors improves its protein stability and transcriptional activity nih.gov. HDACs, such as HDAC5, can interact with RUNX3 and induce its degradation nih.gov.
HDAC inhibition by this compound can increase the stability and transcriptional activity of RUNX3 nih.gov. This, in turn, can induce the expression of target genes like p21 and Bim, contributing to cell cycle arrest and apoptosis in tumor cells nih.govmdpi.com.
Impact on Hypoxia-Inducible Factor 1-alpha (HIF-1α) Degradation
Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a critical role in tumor progression and angiogenesis plos.orgcambridge.org. Under normoxic conditions, HIF-1α is rapidly degraded by the ubiquitin-proteasome pathway, a process mediated by prolyl hydroxylation and interaction with the von Hippel-Lindau (VHL) tumor suppressor protein plos.orgcambridge.orgnih.gov.
HDAC inhibitors have been shown to repress HIF-1α function nih.gov. This compound can induce the degradation and transcriptional inactivation of HIF-1α researchgate.netaacrjournals.org. While the exact mechanisms can vary, studies suggest that this compound can induce HIF-1α degradation through a VHL-independent mechanism aacrjournals.org. HDAC inhibitors can induce hyperacetylation of HIF-1α, leading to its degradation nih.gov. This effect on HIF-1α contributes to the anti-angiogenic effects observed with this compound researchgate.net.
Effects on DNA Repair Proteins and Processes
This compound has been shown to trigger DNA damage, which is linked to its mechanism of inducing apoptosis in cancer cells caymanchem.commedchemexpress.com. HDAC inhibitors can affect DNA repair processes medchemexpress.com.
HDACs interact with DNA damage responsive factors and promote DNA damage repair ijbs.com. Inhibition of HDACs can influence the acetylation status of various DNA-binding and repair proteins involved in different DNA repair pathways, such as non-homologous end joining and base or nucleotide excision repair mdpi.com. For instance, HDAC inhibition can lead to the release of cytoplasmic Ku70, a DNA repair protein that interacts with Bax in an acetylation-sensitive manner, thereby triggering mitochondria-mediated apoptosis mdpi.com. While specific details regarding this compound's direct impact on individual DNA repair proteins are still being elucidated, its ability to induce DNA damage and modulate acetylation of proteins involved in cellular stress responses suggests an influence on DNA repair processes caymanchem.commdpi.commedchemexpress.com.
Gene Expression Modulation by this compound
This compound, as an HDAC inhibitor, influences gene expression primarily by altering the acetylation status of histones, leading to changes in chromatin structure and accessibility for transcription factors nih.govwikipedia.org. This can result in either transcriptional activation or repression of various genes wikipedia.org.
Transcriptional Activation of Cell Cycle Regulator p21
A well-established effect of this compound is the transcriptional activation of the gene encoding the cell cycle inhibitor p21 (also known as p21WAF1 or CDKN1A) medkoo.comselleckchem.comselleckchem.comtargetmol.comnih.govbiomedres.us. p21 is a cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in cell cycle arrest, particularly at the G1 and G2 phases nih.govmdpi.com.
This compound activates the p21 promoter, leading to increased p21 protein expression selleckchem.comselleckchem.comtargetmol.com. This upregulation of p21 is associated with the induction of cell cycle arrest in cancer cells medkoo.comncats.iobiomedres.us. Studies have shown that this compound induces a dose-dependent increase of p21 protein in various cancer cell lines selleckchem.comselleckchem.comtargetmol.com. This activation of p21 can occur through both p53-dependent and p53-independent mechanisms mdpi.combiomedres.us. In some cases, HDAC inhibitors can activate the p21 promoter through Sp1 sites, stimulating Sp1 and Sp3 induced gene activation in a p53-independent manner biomedres.us.
The increased expression of p21 contributes significantly to the anti-proliferative effects of this compound by blocking cyclin/CDK complexes and inhibiting cell cycle progression nih.gov.
Here is an interactive table summarizing some of the reported effects of this compound on cell lines:
| Cell Line Type | Specific Cell Line(s) Mentioned | Effect Observed | Citation |
|---|---|---|---|
| Non-small cell lung carcinoma | H1299, A549 | Cell growth inhibition, p21 upregulation | selleckchem.comselleckchem.comtargetmol.com |
| Colon cancer | HCT116 | Cell growth inhibition | selleckchem.comselleckchem.comtargetmol.com |
| Breast cancer | MDA435, SKBR-3, BT-474, MB-468 | Cell growth inhibition, apoptosis induction | biocrick.com |
| Prostate cancer | DU145, PC3, LNCaP-MST | Cell growth inhibition, HSP90 acetylation, androgen receptor degradation, p21 upregulation | selleckchem.combiomolther.org |
| Human leukemia cells | Multiple myeloma, CML-BC | Apoptosis induction, augmentation of fludarabine (B1672870)/imatinib (B729) actions, Bcr-Abl and c-Raf-1 degradation | caymanchem.combiocrick.comaacrjournals.org |
| Diffuse Large B-Cell Lymphoma | Multiple DLBCL cell lines | Inhibition of viability, apoptosis induction, DNA damage | researchgate.net |
Downregulation of Angiogenic and Anti-Apoptotic Factors (e.g., Ang-2, Tie-2, Survivin)
This compound has demonstrated the ability to inhibit angiogenesis, a process crucial for tumor growth and metastasis. This anti-angiogenic effect is associated with the modulation of genes involved in blood vessel formation and cell survival researchgate.netnih.govnih.gov. Studies have shown that this compound treatment leads to the downregulation of angiogenic factors such as angiopoietin-2 (Ang-2) and Tie-2 in endothelial cells researchgate.netnih.govnih.gov. Ang-2 and Tie-2 are key components of the angiopoietin-Tie signaling pathway, which plays a significant role in vascular development and stability mdpi.comroche.com.
Furthermore, this compound has been observed to reduce the expression of the anti-apoptotic protein survivin in proliferating endothelial cells researchgate.netnih.govnih.gov. Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is involved in regulating cell division and preventing apoptosis nih.gov. The downregulation of survivin contributes to the pro-apoptotic effects of this compound.
Research indicates that NVP-LAQ824 (this compound) treatment inhibited the expression of angiogenesis-related genes such as angiopoietin-2, Tie-2, and survivin in endothelial cells and down-regulated hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF) expression in tumor cells nih.gov.
Reinstallation of Retinoic Acid Receptor Beta 2 (RARβ2) Transcriptional Permissiveness
Retinoic acid receptor beta 2 (RARβ2) is a nuclear receptor that plays a role in cell differentiation and apoptosis, often acting as a tumor suppressor nih.govjeffreydachmd.com. Its expression is frequently downregulated in various cancers, including melanoma, through epigenetic mechanisms such as repressive histone modifications and DNA methylation nih.govresearchgate.netscispace.com.
This compound, as an HDAC inhibitor, can reverse this epigenetic repression. Studies have shown that this compound reinstalls a transcriptionally permissive state at the regulatory elements of the RARβ2 gene researchgate.netnih.gov. By inhibiting HDACs, this compound promotes histone acetylation, leading to a more open chromatin structure that allows for the binding of transcription factors and the restoration of RARβ2 expression wikipedia.orgresearchgate.net. This restoration of RARβ2 transcriptional permissiveness can re-sensitize tumor cells to the tumor-suppressive effects of retinoic acid researchgate.net.
Suppression of Interleukin-8 (IL-8) and c-Jun Expression
This compound has been shown to suppress the expression of Interleukin-8 (IL-8) and c-Jun nih.gov. IL-8 is a chemokine involved in inflammation, angiogenesis, and tumor progression mdpi.com. c-Jun is a component of the AP-1 transcription factor complex, which regulates genes involved in cell proliferation, survival, and differentiation frontiersin.org.
IL-8 and c-Jun can form a self-perpetuating intracellular circuit that provides proliferative and anti-apoptotic signals nih.gov. HDAC inhibition by this compound interferes with this signaling network by abrogating the access and binding of transcription machinery components at the regulatory elements of the IL-8 and c-Jun genes nih.gov. This diminished activity, mediated through modified epigenetic landscapes, contributes to an anti-tumor effect nih.gov. Specifically, c-Jun expression is impaired through the inhibition of RNA polymerase II and TFIIB recruitment at the gene promoter, and this inhibitory effect is amplified through the impairment of c-Jun binding at IL-8 regulatory elements nih.gov.
Chromatin-Level Changes at IL-10 Gene Promoter and IL-10 Production Inhibition
This compound has also been observed to influence the expression of Interleukin-10 (IL-10), a cytokine with immunosuppressive properties nih.govnih.gov. Studies in murine macrophages have shown that this compound induces chromatin changes at the level of the IL-10 gene promoter bpsbioscience.comnih.govnih.govselleckchem.combpsbioscience.com.
In Vitro Cellular Effects of Dacinostat
Inhibition of Neoplastic Cell Proliferation and Viability
Dacinostat has shown potent inhibitory activity against the proliferation and viability of a variety of cancer cell lines bpsbioscience.comnewdrugapprovals.orgselleckchem.commedchemexpress.com. Studies have reported half-maximal inhibitory concentration (IC50) values in the nanomolar to low micromolar range for different cancer types. For instance, this compound inhibits the growth of non-small cell lung cancer cell line H1299 with an IC50 of 0.15 μM and the colon cancer cell line HCT116 with an IC50 of 0.01 μM selleckchem.commedchemexpress.comselleck.co.jp. It also demonstrates inhibitory activities against prostate cancer cell lines DU145 and PC3, and the breast cancer cell line MDA435 bpsbioscience.commedchemexpress.comselleck.co.jp. The antiproliferative effects have also been observed in medulloblastoma cell lines, such as Daoy and D283, with IC50 values below 200 nM researchgate.net. Furthermore, this compound dose- and time-dependently inhibits the growth of multiple myeloma cells bpsbioscience.com.
Selective Antiproliferative Effects on Tumor Cell Lines vs. Normal Fibroblasts
A notable characteristic of this compound's activity is its selective antiproliferative effect on tumor cell lines compared to normal fibroblasts medkoo.comselleckchem.comselleck.co.jptargetmol.comselleckchem.com. While this compound induces growth inhibition or cell death in various cancer cell lines, it primarily causes growth arrest in normal diploid fibroblasts medkoo.comselleckchem.comselleck.co.jptargetmol.comselleckchem.com. Flow cytometry studies have revealed that both tumor cell lines and normal diploid fibroblasts can arrest in the G2/M phase of the cell cycle after this compound treatment; however, an increased sub-G1 population, indicative of apoptosis, is predominantly observed in cancer cell lines medkoo.comnewdrugapprovals.orgncats.io. This suggests a differential response between malignant and non-malignant cells to this compound exposure.
Here is a table summarizing some reported IC50 values for this compound in various cancer cell lines:
| Cell Line (Cancer Type) | IC50 (µM) | Source |
| HCT116 (Colon Cancer) | 0.01 | selleckchem.commedchemexpress.comselleck.co.jp |
| H1299 (Non-Small Cell Lung Cancer) | 0.15 | selleckchem.commedchemexpress.comselleck.co.jp |
| Daoy (Medulloblastoma) | < 0.2 | researchgate.net |
| D283 (Medulloblastoma) | < 0.2 | researchgate.net |
| DU145 (Prostate Cancer) | < 1 | bpsbioscience.comselleck.co.jp |
| PC3 (Prostate Cancer) | < 1 | bpsbioscience.comselleck.co.jp |
| MDA435 (Breast Cancer) | < 1 | bpsbioscience.comselleck.co.jp |
| A549 (Non-Small Cell Lung Cancer) | < 1 | bpsbioscience.com |
| Multiple Myeloma Cell Lines | Dose- and time-dependent inhibition | bpsbioscience.com |
| DLBCL Cell Lines | Low IC50 values in most lines | researchgate.net |
Induction of Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest in both tumor cells and normal fibroblasts medkoo.comnewdrugapprovals.orgncats.io. This arrest is a key mechanism by which this compound inhibits cell proliferation. The specific phase of the cell cycle where arrest occurs can vary depending on the cell type and treatment conditions.
G2/M Phase Cell Cycle Blockage
Multiple studies have reported that this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle medkoo.combpsbioscience.comnih.govnih.gov. Flow cytometry analysis has demonstrated a significant increase in the percentage of cells in the G2/M phase in various cancer cell lines, including medulloblastoma cells (Daoy and D283) and biliary tract cancer cell lines (EGI-1 and Mz-ChA-2), following this compound exposure researchgate.netnih.govwjgnet.com. This G2/M arrest has also been observed in normal diploid fibroblasts, although the downstream consequences differ from those in cancer cells medkoo.comnewdrugapprovals.orgncats.io. The induction of G2/M arrest is often associated with the upregulation of cell cycle inhibitors such as p21 selleckchem.comtargetmol.comselleckchem.comwjgnet.comresearchgate.net.
Here is a table illustrating the effect of this compound on the G2/M phase in representative cell lines:
| Cell Line | This compound Concentration | Treatment Duration | Change in G2/M Population | Source |
| Daoy (Medulloblastoma) | 0.1 µM | 24 h, 48 h | Significantly increased | researchgate.netnih.gov |
| D283 (Medulloblastoma) | 0.01 µM | 24 h, 48 h | Significantly increased | researchgate.netnih.gov |
| EGI-1 (Biliary Tract) | 25 nmol/L | 72 h | Increased | wjgnet.com |
| Mz-ChA-2 (Biliary Tract) | 25 nmol/L | 72 h | Increased | wjgnet.com |
| Normal Fibroblasts | Not specified | Not specified | Arrested in G2/M | medkoo.comnewdrugapprovals.orgncats.io |
Apoptosis Induction in Malignant Cells
A critical mechanism underlying this compound's anticancer activity is its ability to induce apoptosis (programmed cell death) in malignant cells medkoo.combpsbioscience.comnih.govnih.govnih.govresearchgate.netashpublications.orgaacrjournals.org. This induction of apoptosis is considered a major contributor to the reduced viability of cancer cell lines upon this compound treatment researchgate.net.
Increased Sub-G1 Population in Cancer Cell Lines
Flow cytometry analysis, often using propidium (B1200493) iodide staining, is used to assess DNA content and identify the sub-G1 cell population, which represents cells undergoing apoptosis and exhibiting fragmented DNA medkoo.comashpublications.org. Studies have consistently shown an increased sub-G1 population in various cancer cell lines treated with this compound medkoo.combpsbioscience.comnewdrugapprovals.orgncats.ioashpublications.org. This increase in the sub-G1 population is a key indicator of apoptosis induction. Importantly, this phenomenon is primarily observed in cancer cell lines and not in normal diploid fibroblasts under similar treatment conditions medkoo.comnewdrugapprovals.orgncats.io. For instance, in multiple myeloma patient cells, this compound increased the fraction of sub-G1 apoptotic cells in a dose-dependent manner ashpublications.org. At 48 hours, the percentage of apoptotic cells upon treatment with this compound increased in medulloblastoma cell lines, such as a 24% increase in Daoy cells and a 14% increase in D283 cells researchgate.net.
Here is a table showing the increase in the sub-G1 population in representative cancer cell lines treated with this compound:
| Cell Line | This compound Concentration | Treatment Duration | Increase in Sub-G1 Population | Source |
| Multiple Myeloma Patient Cells | 10 nM | Not specified | 52% (from 24% baseline) | ashpublications.org |
| Multiple Myeloma Patient Cells | 100 nM | Not specified | 63% (from 24% baseline) | ashpublications.org |
| Multiple Myeloma Patient Cells | 1 µM | Not specified | 82% (from 24% baseline) | ashpublications.org |
| MM.1S (Multiple Myeloma) | 1 µM | 12 h | Irreversible increase | ashpublications.org |
| Daoy (Medulloblastoma) | 0.1 µM | 48 h | 24% increase | researchgate.net |
| D283 (Medulloblastoma) | 0.01 µM | 48 h | 14% increase | researchgate.net |
Cleavage of Caspase-3 and Poly-ADP Ribose Polymerase (PARP)
The induction of apoptosis by this compound is mediated through the activation of the caspase cascade, a key pathway in programmed cell death nih.govwjgnet.comashpublications.org. Specifically, this compound treatment has been shown to induce the cleavage of caspase-3 and its substrate, Poly-ADP Ribose Polymerase (PARP) nih.govwjgnet.comashpublications.orgaacrjournals.orgnih.gov. Cleaved caspase-3 is an active effector caspase that executes the apoptotic process, while PARP cleavage is a hallmark of caspase activation and apoptosis nih.govwjgnet.comashpublications.org.
Western blot analysis in various cancer cell lines, including medulloblastoma cells and biliary tract cancer cell lines, has demonstrated increased levels of cleaved caspase-3 and cleaved PARP following this compound treatment researchgate.netnih.govwjgnet.com. This indicates that this compound triggers the intrinsic apoptotic pathway, leading to the activation of executioner caspases and subsequent cellular dismantling nih.govwjgnet.comnih.gov. In multiple myeloma cells, this compound treatment resulted in the cleavage of pro-caspases-8, -9, and -3, and increased PARP cleavage, which was inhibited by a pan-caspase inhibitor, confirming the caspase-dependent nature of the induced apoptosis ashpublications.org.
Here is a summary of findings regarding Caspase-3 and PARP cleavage:
| Cell Line | This compound Treatment Conditions | Observation | Source |
| Daoy (Medulloblastoma) | Indicated concentrations, 24h/48h | Increased cleaved caspase-3 and cleaved PARP | researchgate.netnih.gov |
| D283 (Medulloblastoma) | Indicated concentrations, 24h/48h | Increased cleaved caspase-3 and cleaved PARP | researchgate.netnih.gov |
| EGI-1 (Biliary Tract) | 0.1 μmol/L or 0.2 μmol/L, 24h | Positive for cleaved-PARP, more pronounced at 0.2 μmol/L | wjgnet.com |
| Mz-ChA-2 (Biliary Tract) | 0.1 μmol/L or 0.2 μmol/L, 24h | Positive for cleaved-PARP, more pronounced at 0.2 μmol/L | wjgnet.com |
| Multiple Myeloma Cell Lines | 1 μM, 24h | Increased cleavage of caspases-8, -9, and -3; Increased PARP cleavage | ashpublications.org |
| Jurkat (Acute Leukemia) | 20 nm, 24h | Increased processing and PARP cleavage activity of caspase-3 | aacrjournals.org |
| SKW 6.4 (Acute Leukemia) | 20 nm, 24h | Increased processing and PARP cleavage activity of caspase-3 | aacrjournals.org |
Modulation of Pro- and Anti-apoptotic Proteins
This compound has been shown to induce apoptosis in various cancer cell lines in vitro. aacrjournals.org The sensitivity of cancer cells to HDAC inhibitor-induced apoptosis can be modulated by the activity and balance of BCL-2 family proteins. plos.org The BCL-2 protein family plays a crucial role in regulating apoptosis, consisting of anti-apoptotic members (e.g., BCL-2, Bcl-xL, MCL1) and pro-apoptotic members (e.g., BAX, BAK, BAD). plos.orgbiomolther.orgnih.govmdpi.comanygenes.com Anti-apoptotic proteins can sequester pro-apoptotic proteins, thereby inhibiting apoptosis. plos.orgbiomolther.orgmdpi.com
HDAC inhibitors, including this compound, can activate apoptotic pathways. nih.gov This can involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. For instance, other HDAC inhibitors have been shown to upregulate the pro-apoptotic BH3-only protein BIM and downregulate anti-apoptotic proteins like Bcl-2 and Mcl1. plos.orgnih.govijbs.com The interaction between anti-apoptotic and pro-apoptotic proteins is a key regulatory point in apoptosis. plos.orgbiomolther.org this compound's ability to induce apoptosis suggests it modulates the balance between these protein families, favoring the pro-apoptotic signals.
Studies have investigated whether this compound induces apoptosis in medulloblastoma cells. researchgate.net Treatment with this compound resulted in a higher percentage of apoptotic cells in Daoy and D283 cell lines in a time-dependent manner. researchgate.net At 48 hours, the percentage of apoptotic cells increased by 24% in Daoy cells and 14% in D283 cells upon this compound treatment. researchgate.net This indicates that apoptosis induction contributes to the reduced cell viability observed with this compound treatment in these cells. researchgate.net
Induction of Autophagy
Several actions by HDAC inhibitors have been suggested, including the induction of autophagy. nih.govnih.gov Autophagy is a cellular process involving the degradation and recycling of cellular components. nih.gov The induction of autophagy has been observed in malignant cells following treatment with HDAC inhibitors. nih.gov
While the precise mechanisms for this compound's induction of autophagy require further detailed exploration, studies on other HDAC inhibitors provide context. For example, the HDAC inhibitor LAQ824 (this compound) and LBH589 induce apoptosis in Eμ-myc lymphomas, and cells with inhibited later stages of apoptosis signaling displayed morphological features of autophagy. nih.gov This suggests a potential interplay between apoptosis and autophagy pathways in response to this compound, where autophagy might be induced, potentially as a survival mechanism or contributing to cell death depending on the cellular context and the extent of apoptotic signaling. nih.gov HDAC6, a class II HDAC, is directly involved in the autophagic degradation process, and its inhibition can induce autophagy. nih.gov
Impact on Angiogenic Processes in Endothelial Cells
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. nih.govmimetas.com HDAC inhibitors have been shown to modulate angiogenesis, with potential therapeutic implications. nih.gov this compound (NVP-LAQ824) has been investigated for its impact on angiogenic processes in endothelial cells. nih.gov
This compound treatment affects endothelial cells and is associated with increased histone acetylation and growth inhibition. nih.gov Furthermore, this compound treatment inhibited the expression of angiogenesis-related genes in endothelial cells. nih.gov These genes include angiopoietin-2, Tie-2, and survivin. nih.gov Downregulation of endothelial cell migration and proliferation may also contribute to the angio-suppressive effect of HDAC inhibitors. nih.gov
The HDAC inhibitor NVP-LAQ824 blocks the expression of proangiogenic tyrosine kinase receptors Tie-2 and its ligand Ang2 at both mRNA and protein levels. nih.gov However, NVP-LAQ824 exerts no effect on the Tie-1 receptor. nih.gov
Reduction of Endothelial Cell Viability, Tube Formation, and Invasion
In addition to inhibiting the expression of pro-angiogenic factors, this compound has been shown to directly impact key functions of endothelial cells necessary for angiogenesis. Endothelial cell proliferation, tube formation, and invasion into Matrigel plugs were reduced by this compound treatment. nih.gov
Tube formation assays are widely used in vitro angiogenesis assays that assess the ability of endothelial cells to self-assemble into capillary-like structures on a basement membrane extract. mimetas.comrndsystems.commdpi.com The reduction in tube formation observed with this compound indicates its inhibitory effect on this crucial step of angiogenesis. nih.gov Similarly, the inhibition of endothelial cell invasion into Matrigel suggests that this compound impairs the ability of these cells to degrade and move through the extracellular matrix, another essential process in the formation of new blood vessels. nih.govmdpi.com
Restoration of Cytotoxic T Lymphocyte Activity
Cytotoxic T lymphocytes (CTLs) are key effectors in the antitumor immune response. nih.gov Increased CTL infiltration is associated with favorable clinical outcomes in various cancers. nih.gov However, some cancers, such as pancreatic ductal adenocarcinoma (PDAC), exhibit resistance to CTL-mediated cytotoxicity. nih.gov
Studies have investigated whether HDAC inhibitors can restore cancer cell sensitivity towards T lymphocytes mediated cytotoxicity in vitro. nih.gov this compound has been identified as one of the potent HDAC inhibitors that can reverse CTL sensitivity in CTL-resistant PDAC cell lines, specifically SW1990 and BxPC3 cells. nih.gov This suggests that this compound may play a role in modulating the tumor microenvironment or directly affecting cancer cells to make them more susceptible to killing by immune cells. nih.gov This restoration of CTL activity highlights a potential immunomodulatory effect of this compound in vitro.
Potential Induction of Cellular Differentiation
The biological effects of HDAC inhibitors on cancer cells in vitro can include the induction of differentiation. aacrjournals.org HDACs regulate gene transcription through the removal of acetyl groups from histones and transcription factors, influencing pathways such as cell growth and differentiation. nih.gov HDAC inhibitors can reactivate tumor suppressor genes and induce differentiation in cancer cell lines in vitro. nih.gov
This compound activates the expression of the gene encoding the p21 cell cycle inhibitor by activating the p21 promoter. targetmol.comselleckchem.com p21 is a cyclin-dependent kinase inhibitor that plays a role in cell cycle arrest and can be involved in inducing differentiation. aacrjournals.orgnih.gov this compound induces a dose-dependent increase in p21 protein in A549 cells. targetmol.comselleckchem.com This upregulation of p21 by this compound suggests a potential mechanism by which it could induce cellular differentiation in vitro, although further direct evidence specifically demonstrating differentiation induction by this compound is needed. aacrjournals.org
Compound Information
| Compound Name | PubChem CID |
| This compound | 6445533 |
In Vitro Apoptosis Induction by this compound in Medulloblastoma Cells
| Cell Line | Increase in Apoptotic Cells at 48h (%) |
| Daoy | 24 |
| D283 | 14 |
In Vivo Preclinical Efficacy of Dacinostat
Antitumor Effects in Xenograft Models
Numerous animal model studies have demonstrated significant antitumor efficacy for HDAC inhibitors, including Dacinostat, across various structural classes. annualreviews.org this compound has shown potent antitumor activity against human tumor xenograft models. ashpublications.organnualreviews.org
Efficacy against Hematopoietic Lineage Cancer Cells
This compound has been tested in animal models for its direct antitumor effects, mainly against hematopoietic lineage cancer cells. researchgate.net It has shown efficacy in vivo in murine leukemia and myeloma models. aacrjournals.org Early preclinical evaluation in murine models demonstrated significant in vivo activity against multiple myeloma, acute myelogenous leukemia, and lymphoma cell lines. aacrjournals.org this compound has shown potent anti-proliferative effects in panels of B-NHL and MM cell lines. mdpi.com Furthermore, NVP-LAQ824 has demonstrated efficacy in vivo in a murine xenograft myeloma model. ashpublications.org
Efficacy against Solid Tumors (e.g., Lung, Colon, Prostatic, Breast, Colorectal Carcinomas, Medulloblastoma)
This compound has demonstrated antitumor activity against various types of solid tumors in preclinical models, including lung, colon, and prostatic cancers. researchgate.net Early preclinical evaluation in murine models showed significant in vivo activity against the growth of established human lung, colon, or breast tumor xenografts. ashpublications.orgaacrjournals.org NVP-LAQ824 has shown potent antitumor activity against human colon and lung cancer xenograft models. annualreviews.org In a human colon (HCT116) tumor xenograft model, this compound affected tumor growth in a dose- and time-dependent manner, with significant reduction in tumor size observed at certain doses. aacrjournals.org In an ErbB2-dependent human breast (BT474) tumor xenograft model, liposomal LAQ824 significantly impaired tumor growth. aacrjournals.org
In mouse models with established subcutaneous prostate (PC3) and orthotopic breast tumors (MDA-MB321), combination treatment including NVP-LAQ824 induced significant inhibition of tumor growth. researchgate.netnih.gov
Studies have also investigated this compound's efficacy against medulloblastoma. This compound attenuated xenograft medulloblastoma growth in mice. researchgate.netfrontiersin.orgresearchgate.net
Here is a summary of this compound's efficacy in various xenograft models:
| Tumor Type | Model System | Observed Effect | Source |
| Hematopoietic Lineage | Murine leukemia and myeloma models | Efficacy demonstrated | aacrjournals.org |
| Multiple Myeloma | Murine xenograft model | Efficacy demonstrated | ashpublications.org |
| Acute Myelogenous Leukemia | Murine models | Significant in vivo activity | aacrjournals.org |
| Lymphoma | Murine models | Significant in vivo activity | aacrjournals.org |
| Lung Cancer | Human lung cancer xenograft models | Potent antitumor activity | ashpublications.organnualreviews.orgaacrjournals.org |
| Colon Cancer | Human colon cancer xenograft models (e.g., HCT116) | Potent antitumor activity, dose- and time-dependent | ashpublications.organnualreviews.orgaacrjournals.orgaacrjournals.org |
| Prostatic Cancer | Human prostate cancer xenograft models (e.g., PC3) | Antitumor activity (in combination studies) | researchgate.netnih.gov |
| Breast Cancer | Human breast tumor xenograft models (e.g., BT474, MDA-MB321) | Significant antitumor activity (single agent and in combination) | researchgate.netashpublications.orgaacrjournals.orgaacrjournals.orgnih.gov |
| Medulloblastoma | Xenograft models (e.g., Daoy cells) | Attenuated xenograft growth | researchgate.netfrontiersin.orgresearchgate.net |
Anti-Angiogenic Effects in Tumor Models
HDAC inhibitors, including this compound, have been reported to inhibit angiogenesis. researchgate.netmdpi.comaacrjournals.org this compound has clear anti-angiogenic effects. researchgate.net In addition to affecting tumor cells, NVP-LAQ824 treatment inhibited the expression of angiogenesis-related genes such as angiopoietin-2, Tie-2, and survivin in endothelial cells and down-regulated hypoxia-inducible factor 1-alpha and VEGF expression in tumor cells. researchgate.netnih.gov Combination treatment with NVP-LAQ824 and the VEGFR tyrosine kinase inhibitor PTK787/ZK222584 was more effective than single agents in inhibiting in vitro and in vivo VEGF-induced angiogenesis. researchgate.netnih.gov Endothelial cell proliferation, tube formation, and invasion into Matrigel plugs were reduced. researchgate.netnih.gov
Sensitization to Radiotherapy in Non-Small Cell Lung Cancer Models
Information specifically on this compound's sensitization to radiotherapy in Non-Small Cell Lung Cancer models was not prominently found within the provided search results. However, general information about HDAC inhibitor-mediated radiosensitization in various cancer cell lines, including lung cancer, and in preclinical xenograft models was present. nih.gov Pretreatment with HDAC inhibitors followed by ionizing radiation has been shown to be more effective in preclinical studies. nih.gov
Modulation of Adipose Thermogenesis
This compound treatment enhances adipose thermogenesis as shown by elevated body temperature, accompanied by other indicators. researchgate.net
Prevention of High-Fat Diet-Induced Obesity and Metabolic Dysfunctions
Administration of this compound prevents high-fat diet-induced obesity, insulin (B600854) resistance, and fatty liver in mice. researchgate.net Studies have indicated that HDAC11 is critically involved in the pathogenesis of some metabolic diseases, including obesity and diabetes, and its deletion or inhibition can have beneficial effects on metabolic disorders. nih.govnih.govacs.org While this compound is a pan-HDAC inhibitor and not specifically an HDAC11 inhibitor, its effect on adipose thermogenesis and prevention of high-fat diet-induced metabolic dysfunctions suggests a potential modulation of pathways involving HDACs in metabolic regulation.
Here is a summary of this compound's effects on adipose thermogenesis and metabolic dysfunctions:
| Effect | Model System | Observed Outcome | Source |
| Enhanced Adipose Thermogenesis | Mice | Elevated body temperature and other indicators | researchgate.net |
| Prevention of High-Fat Diet-Induced Obesity | Mice fed a high-fat diet | Prevention of obesity | researchgate.net |
| Prevention of High-Fat Diet-Induced Insulin Resistance | Mice fed a high-fat diet | Prevention of insulin resistance | researchgate.net |
| Prevention of High-Fat Diet-Induced Fatty Liver | Mice fed a high-fat diet | Prevention of fatty liver | researchgate.net |
Transcriptional Activation of Ucp1 and Ppargc1α in Adipose Tissue
Preclinical in vivo studies have investigated the effects of this compound on adipose tissue, particularly focusing on its role in thermogenesis through the regulation of key genes like uncoupling protein 1 (Ucp1) and peroxisome proliferator-activated receptor gamma coactivator 1 alpha (Ppargc1α). Research indicates that this compound treatment enhances adipose thermogenesis, evidenced by elevated body temperature in mice. nih.gov This thermogenic effect is accompanied by high mRNA expression levels of both Ucp1 and Ppargc1α. nih.gov
Mechanistically, the observed thermogenic effect of this compound is achieved through the transcriptional activation of Ucp1 and Ppargc1α in adipose tissue. nih.gov This activation is mediated by the acetylation of histone 3 lysine (B10760008) 27 (H3K27). nih.gov These findings suggest that this compound acts as a potential anti-obesity compound by promoting adipose thermogenesis through this specific epigenetic modification and subsequent gene activation. nih.gov
Studies have shown that administration of this compound can prevent high-fat diet-induced obesity, insulin resistance, and fatty liver in mice. nih.gov This protective effect is linked to its ability to enhance adipose thermogenesis. nih.gov The elevated mRNA expression of Ucp1 and Ppargc1α are key indicators of this enhanced thermogenic activity in the adipose tissue of this compound-treated mice. nih.gov
The transcriptional regulation of Ucp1 and Ppargc1α is crucial for brown and beige adipocyte function and thermogenesis. UCP1 is a protein found in the inner mitochondrial membrane of brown adipocytes that dissipates the proton gradient to generate heat. frontiersin.org PPARGC1α is a master regulator of mitochondrial biogenesis and function, including the expression of Ucp1. Epigenetic modifications, such as histone acetylation, play a significant role in regulating the transcription of these genes. Histone deacetylase 3 (HDAC3), for instance, has been shown to control the acetylation of H3K27 in the enhancers of Ucp1 and Pparα, and its deficiency can facilitate Ucp1 and Pparα transcription and browning in beige adipocytes. frontiersin.org this compound, as a histone deacetylase inhibitor, influences these processes, leading to increased acetylation and subsequent gene activation. nih.govdrugbank.com
The following table summarizes key findings regarding this compound's impact on Ucp1 and Ppargc1α mRNA expression in adipose tissue in preclinical studies:
| Treatment Group | Adipose Tissue Type | Ucp1 mRNA Expression | Ppargc1α mRNA Expression | Notes | Source |
| High-Fat Diet + Control | N/A | Lower | Lower | Compared to this compound treatment | nih.gov |
| High-Fat Diet + this compound | N/A | Higher | Higher | Enhanced thermogenesis observed | nih.gov |
Note: Specific quantitative data (e.g., fold change) were not consistently available across sources for direct inclusion in a numerical table, but the qualitative findings regarding increased expression levels are reported.
This transcriptional activation of thermogenic genes like Ucp1 and Ppargc1α by this compound in adipose tissue highlights a potential mechanism by which this compound exerts beneficial metabolic effects in preclinical models of obesity. nih.gov
Translational Research and Clinical Investigation of Dacinostat
Phase I Clinical Trial Outcomes and Safety Profiles
Phase I clinical trials were conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of Dacinostat in patients with advanced solid tumors and hematologic malignancies. ncats.ioaacrjournals.orgascopubs.org These studies aimed to determine the maximum tolerated dose (MTD) and characterize the drug's effects at a molecular level.
This compound was reported to be generally well tolerated at dose levels that resulted in the accumulation of histone acetylation. ncats.ioaacrjournals.org However, at higher dose levels, changes consistent with heat shock protein 90 (HSP90) inhibition were observed. ncats.ioaacrjournals.org
Evidence of Histone Acetylation in Surrogate and Tumor Tissues
Pharmacodynamic studies in Phase I trials demonstrated evidence of increased histone acetylation following this compound administration. Increased histone acetylation was consistently observed in peripheral blood mononuclear cell (PBMC) lysates. aacrjournals.orgnih.gov This effect was noted in a dose-dependent manner, with accumulation seen from doses as low as 12 mg/m² and consistently from 24 mg/m². aacrjournals.orgascopubs.org At doses of 36 mg/m² and higher, increased histone acetylation in peripheral lymphocytes persisted for 24 hours post-administration. ascopubs.org
While histone acetylation in PBMCs is frequently used as a surrogate marker for HDAC inhibition in clinical trials, a consistent correlation between the levels of acetylation and clinical response has not always been established across all studies of HDAC inhibitors. nih.govcancernetwork.comd-nb.info This may be attributed to PBMCs not being ideal surrogates for tumor tissue or the possibility that the most relevant targets of this class of agents are yet to be fully identified. cancernetwork.com
Clinical Observations Consistent with HSP90 Inhibition at Specific Concentration Ranges
Beyond histone acetylation, Phase I trials of this compound also revealed clinical observations consistent with HSP90 inhibition, particularly at higher dose levels. ncats.ioaacrjournals.org this compound is known to acetylate HSP90, which can lead to the degradation of its client oncoproteins. ncats.iobiomolther.org Changes in the levels of HSP90 client proteins and HSP72 were observed, aligning with the expected effects of HSP90 inhibition. aacrjournals.org These findings marked the first instance, at the time of the study, of evaluating HSP90 inhibition by an HDAC inhibitor in a clinical pharmacodynamic setting. aacrjournals.org Preclinical data supports that this compound (LAQ824) acetylates hsp90, subsequently inducing proteosomal degradation of client proteins such as Bcr-Abl and her-2. ascopubs.org
Reported Adverse Events and Dose-Limiting Toxicities
Phase I trials of this compound reported various adverse events and dose-limiting toxicities (DLTs). Grade 3 or 4 toxicities were observed in a Phase 1 study involving patients with advanced solid tumors. ncats.io
Specific dose-limiting toxicities identified in Phase I trials included:
Transaminitis aacrjournals.org
Fatigue aacrjournals.org
Atrial fibrillation aacrjournals.org
Raised serum creatinine (B1669602) aacrjournals.org
Hyperbilirubinemia aacrjournals.org
Febrile neutropenia nih.govresearchgate.net
In one instance, a patient treated at a dose level of 100 mg/m² experienced grade 3 hyperbilirubinemia and neutropenia, fever, and acute renal failure, which was considered a DLT and resulted in death. aacrjournals.org
Common adverse events associated with HDAC inhibitors in general, and observed to varying degrees in clinical trials, include gastrointestinal issues such as nausea, vomiting, and anorexia, as well as hematologic events like thrombocytopenia, neutropenia, and anemia. nih.govresearchgate.netashpublications.orgnih.gov While often mild to moderate, grade 3/4 fatigue, thrombocytopenia, and diarrhea have been reported with other agents in this class. ashpublications.orgnih.gov
Table 1: Summary of Reported Dose-Limiting Toxicities in this compound Phase I Trials
| Toxicity | Frequency/Observation | Source |
| Transaminitis | Reported as a DLT | aacrjournals.org |
| Fatigue | Reported as a DLT | aacrjournals.org |
| Atrial fibrillation | Reported as a DLT | aacrjournals.org |
| Raised serum creatinine | Reported as a DLT | aacrjournals.org |
| Hyperbilirubinemia | Reported as a DLT; Grade 3 observed, including in a fatal case | aacrjournals.org |
| Febrile neutropenia | Dose-limiting in one Phase I trial | nih.govresearchgate.net |
Clinical Trial Progression and Discontinuation
This compound progressed to Phase II clinical trials under the sponsorship of Novartis, specifically for the treatment of solid tumors. ncats.io However, further studies involving this compound were subsequently discontinued (B1498344). ncats.io In Phase I studies, a significant number of patients discontinued treatment after the initial one or two cycles, primarily due to disease progression. aacrjournals.org Discontinuation also occurred in some patients due to the experience of dose-limiting toxicities or withdrawal of consent. aacrjournals.org
Observed Clinical Benefits: Stable Disease
While no objective responses, such as complete or partial responses, were documented in the Phase I study evaluating this compound in patients with advanced solid tumors, some clinical benefit was observed in the form of stable disease. aacrjournals.org Three patients in this particular study achieved stable disease, with the duration lasting up to 14 months. aacrjournals.org Additionally, stable disease was noted in two patients within the 72 mg/m² cohort, who continued treatment for 13 and 8 cycles, respectively. aacrjournals.org In a separate Phase I study focusing on hematologic malignancies, one patient achieved a complete response, and six patients demonstrated stable disease or hematologic improvement. ascopubs.org
Table 2: Observed Clinical Benefits of this compound in Phase I Trials
| Clinical Benefit | Number of Patients | Trial Type | Duration/Notes | Source |
| Stable Disease | 3 | Advanced Solid Tumors | Lasting up to 14 months | aacrjournals.org |
| Stable Disease | 2 | Advanced Solid Tumors | Lasting 13 and 8 treatment cycles (72 mg/m² cohort) | aacrjournals.org |
| Stable Disease | 5 | Hematologic Malignancies | (4 AML, 1 MDS) | ascopubs.org |
| Complete Response | 1 | Hematologic Malignancies | (M1 AML), remained in CR after 6 cycles | ascopubs.org |
| Hematologic Improvement | 1 | Hematologic Malignancies | (MDS) | ascopubs.org |
Dacinostat in Combination Therapies
Synergy with Vascular Endothelial Growth Factor Receptor (VEGFR) Tyrosine Kinase Inhibitors (e.g., PTK787/ZK222584)
Preclinical studies have demonstrated that Dacinostat exhibits synergistic anti-angiogenic and anti-tumor effects when combined with vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs), such as PTK787/ZK222584. This combination targets both tumor cells and the endothelial cells that form blood vessels supporting tumor growth. researchgate.neteurekalert.orgnih.gov
Research findings indicate that this compound (NVP-LAQ824) treatment affects both tumor and endothelial cells, leading to increased histone acetylation and upregulation of p21, which is associated with growth inhibition. researchgate.netnih.gov Furthermore, this compound has been shown to inhibit the expression of genes related to angiogenesis, including angiopoietin-2, Tie-2, and survivin in endothelial cells. researchgate.netnih.gov It also downregulates hypoxia-inducible factor 1-alpha (HIF-1α) and VEGF expression in tumor cells. researchgate.netnih.gov
The combination of NVP-LAQ824 and PTK787/ZK222584 has shown greater efficacy than single agents in inhibiting VEGF-induced angiogenesis in vitro and in vivo. researchgate.netnih.gov This was evidenced by reduced endothelial cell proliferation, tube formation, and invasion in Matrigel plugs. researchgate.netnih.gov In mouse models of subcutaneous prostate (PC3) and orthotopic breast tumors (MDA-MB321), the combination treatment resulted in significant inhibition of tumor growth, ranging from 80% to 85%. researchgate.netnih.gov
Interactive Data Table: Effects of this compound and PTK787/ZK222584 Combination in Mouse Models
| Model Type | Treatment Group | Tumor Growth Inhibition (%) | Source |
| Subcutaneous Prostate (PC3) | NVP-LAQ824 alone | 75 | eurekalert.org |
| Subcutaneous Prostate (PC3) | PTK787/ZK222584 alone | 35 | eurekalert.org |
| Subcutaneous Prostate (PC3) | NVP-LAQ824 + PTK787/ZK222584 | 85 | researchgate.neteurekalert.org |
| Orthotopic Breast (MDA-MB321) | NVP-LAQ824 alone | 60 | eurekalert.org |
| Orthotopic Breast (MDA-MB321) | PTK787/ZK222584 alone | 54 | eurekalert.org |
| Orthotopic Breast (MDA-MB321) | NVP-LAQ824 + PTK787/ZK222584 | 80 | eurekalert.org |
These findings suggest that combining HDAC inhibitors and VEGFR inhibitors can target multiple pathways involved in tumor progression and angiogenesis, representing a potential therapeutic approach. researchgate.netnih.gov
Potentiation of Conventional Chemotherapeutic Agents (e.g., 5-aza-dC)
This compound has demonstrated the ability to potentiate the effects of conventional chemotherapeutic agents, including DNA methyltransferase (DNMT) inhibitors like 5-aza-dC (decitabine). nih.govfrontiersin.orgdovepress.comnih.govoup.comfrontiersin.org The synergy between HDAC inhibitors and DNA demethylating agents is attributed to their combined impact on epigenetic modifications that regulate gene expression. nih.govnih.govoup.comfrontiersin.org
Studies have shown that combining this compound with 5-aza-dC can lead to synergistic anti-neoplastic activity in certain cancer cell lines. nih.govfrontiersin.orgdovepress.comnih.gov For instance, in human MDA-MB-231 breast carcinoma cells, the combination showed synergistic activity. nih.govdovepress.com The timing of administration can be crucial, as simultaneous administration of 5-aza-dC and this compound was found to be antagonistic in MCF-7 breast cancer cells, whereas a sequential schedule (5-aza-dC first) was not, possibly due to interference with the S-phase by this compound. nih.gov
The synergistic effects observed with combinations of HDAC inhibitors and DNMT inhibitors are correlated with the reactivation of silenced tumor suppressor genes. nih.gov This highlights the potential of this compound to enhance the effectiveness of chemotherapy by reversing epigenetic silencing that contributes to cancer development and resistance.
Enhancement of Proteasome Inhibitor Efficacy (e.g., Bortezomib) in Multiple Myeloma
This compound, along with other HDAC inhibitors, has shown significant activity against multiple myeloma (MM) cells and demonstrates additive or synergistic effects when combined with proteasome inhibitors like Bortezomib. aacrjournals.orgjcancer.orgdovepress.comnih.govdovepress.comashpublications.orgnih.govresearchgate.netoup.com This combination strategy has a strong rationale based on targeting key pathways vital for MM cell proliferation and survival. aacrjournals.org
Preclinical studies have consistently shown synergistic anti-tumor activities between this compound (LAQ824) and Bortezomib in MM cell lines and in vivo mouse xenograft models. aacrjournals.orgjcancer.orgdovepress.comnih.govdovepress.comashpublications.org The synergy is likely dependent on multiple mechanisms, including the disruption of protein degradation by inhibiting both the proteasome and aggresome pathways. aacrjournals.orgdovepress.comashpublications.org Targeting both pathways leads to increased accumulation of polyubiquitinated proteins, resulting in enhanced cellular stress and apoptosis. aacrjournals.orgdovepress.comashpublications.org
Other mechanisms contributing to the synergy include enhanced cytochrome-c release, caspase and PARP cleavage, and inactivation of NF-κB. aacrjournals.org Studies have shown that this compound (NVP-LAQ824) is a potent HDAC inhibitor that induces caspase-mediated apoptotic activity in the nanomolar range. ashpublications.org Significant synergistic cytotoxicity with Bortezomib has been observed against both sensitive and resistant MM cells, as well as primary patient MM cells. ashpublications.org
Interactive Data Table: Synergy of HDAC Inhibitors and Bortezomib in Multiple Myeloma Cells
| HDAC Inhibitor | Combination Partner | Observed Effect | Reference |
| This compound (LAQ824) | Bortezomib | Synergistic cytotoxicity | aacrjournals.orgdovepress.comashpublications.org |
| Panobinostat (LBH589) | Bortezomib | Synergistic cytotoxicity | aacrjournals.orgjcancer.orgdovepress.comashpublications.orghaematologica.org |
| Vorinostat (B1683920) (SAHA) | Bortezomib | Synergistic activity | aacrjournals.orgnih.govdovepress.comopenaccessjournals.com |
| Romidepsin | Bortezomib | Synergistic activity | aacrjournals.orgnih.govdovepress.com |
The combination of Bortezomib and HDAC inhibitors appears to be a promising strategy to overcome drug resistance in MM. dovepress.com
Augmented Effects with Immunomodulatory Drugs
HDAC inhibitors, including this compound, possess immunomodulatory activity, which provides a rationale for their use in combination with cancer immunotherapies. nih.govdovepress.comresearchgate.netaacrjournals.org Combinations of immune checkpoint inhibitors with HDAC inhibitors have shown promising results in preclinical and clinical settings. nih.govdovepress.comaacrjournals.orgspringermedizin.deurotoday.com
Research suggests that HDAC inhibitors can enhance the response to immunotherapy and augment the effects of agents like PD-1 blockade. nih.gov They may contribute to anti-tumor immune responses by inhibiting apoptosis of CD4+ T cells within the tumor and upregulating anti-tumor immune responses. nih.gov
One study demonstrated that this compound (LAQ824) induced synergistic cell death in combination with adoptive transfer of tumor-specific T-cells in melanoma models. dovepress.com While the specific effects of this compound in combination with immunomodulatory drugs like IMiDs (e.g., thalidomide, lenalidomide) in MM have been explored with other HDAC inhibitors like vorinostat and panobinostat, the direct combination of this compound with IMiDs in MM requires further exploration. dovepress.com However, the general principle of HDAC inhibitors enhancing the susceptibility of MM cells to IMiDs has been observed. dovepress.com
Combination with Topoisomerase I Inhibitors and Bevacizumab
Combinations involving HDAC inhibitors, Topoisomerase I inhibitors, and Bevacizumab have also been investigated. Preclinical data supports the ability of HDAC inhibitors to enhance the anti-tumor activity of both Bevacizumab (a VEGF inhibitor) and Topoisomerase I inhibitors. researchgate.netnih.govnih.govopenaccessjournals.comnih.gov
HDAC inhibitors can enhance the cytotoxic effects of DNA-damaging agents, including Topoisomerase I inhibitors, by inducing chromatin decondensation, which facilitates the access of these agents to DNA. nih.govopenaccessjournals.com This can lead to increased DNA damage, growth inhibition, and cell death. nih.gov
Bevacizumab, a monoclonal antibody that targets VEGF, inhibits angiogenesis. nih.govwjgnet.com The rationale for combining HDAC inhibitors with Bevacizumab stems from the anti-angiogenic effects of both classes of drugs and their potential to target tumor growth through different mechanisms. researchgate.neteurekalert.orgnih.govnih.gov
While studies have explored combinations of other HDAC inhibitors (like vorinostat or panobinostat) with Bevacizumab and/or Topoisomerase I inhibitors in various cancers, specific detailed research findings on the triple combination involving this compound were not prominently found in the provided search results. However, the underlying rationales for combining HDAC inhibitors with both angiogenesis inhibitors and Topoisomerase I inhibitors are supported by broader research in the field of combination cancer therapy. researchgate.netnih.govnih.govopenaccessjournals.comnih.gov
Rationales for Multi-Targeted Therapeutic Strategies
The rationale for employing multi-targeted therapeutic strategies involving this compound is rooted in the complex and heterogeneous nature of cancer. Targeting multiple pathways simultaneously can potentially overcome mechanisms of drug resistance, enhance therapeutic efficacy, and reduce the likelihood of relapse. dovepress.comoup.comaacrjournals.orghaematologica.org
This compound, as an HDAC inhibitor, influences gene expression by affecting chromatin structure and the acetylation status of histone and non-histone proteins. researchgate.netnih.govnih.govoup.comnih.gov This broad impact allows it to modulate various cellular processes critical for cancer growth and survival, including cell cycle progression, apoptosis, angiogenesis, and immune responses. researchgate.netnih.govaacrjournals.orgnih.govdovepress.comoup.comaacrjournals.orgnih.govmdpi.com
Combining this compound with agents that target complementary pathways offers several advantages:
Overcoming Resistance: Cancer cells often develop resistance to single agents by activating alternative survival pathways. Multi-targeted approaches can block these compensatory mechanisms. aacrjournals.orgdovepress.comhaematologica.org
Enhanced Efficacy: Synergistic interactions between this compound and other drugs can lead to a greater anti-tumor effect than either agent alone, potentially allowing for lower doses and reduced toxicity. researchgate.neteurekalert.orgnih.govnih.govnih.govaacrjournals.orgashpublications.orgresearchgate.netoup.comaacrjournals.org
Targeting Tumor Microenvironment: Combinations, such as with VEGFR inhibitors or immunomodulatory drugs, can target not only cancer cells but also the surrounding tumor microenvironment, including endothelial and immune cells, which play crucial roles in tumor progression. researchgate.neteurekalert.orgnih.govdovepress.comaacrjournals.orgfrontiersin.orgsciencedaily.com
Epigenetic Modulation: Combining this compound with agents like DNMT inhibitors targets different layers of epigenetic regulation, leading to more robust reactivation of silenced tumor suppressor genes. nih.govnih.govoup.comfrontiersin.org
The preclinical data supporting the synergy of this compound with various agents provides a strong foundation for the continued exploration of this compound-based combination therapies in clinical trials, aiming to improve outcomes for cancer patients. researchgate.neteurekalert.orgnih.govaacrjournals.orgnih.govhaematologica.org
Emerging Research Avenues and Future Directions for Dacinostat
Overcoming Intrinsic and Acquired Resistance Mechanisms
Resistance to HDAC inhibitors, including Dacinostat, is a significant challenge in cancer therapy researchgate.net. Cancer cells can exhibit varying degrees of intrinsic and acquired resistance through several mechanisms researchgate.net. Research is focused on understanding these mechanisms and developing strategies to overcome them. For instance, epigenetic modifiers like this compound can disrupt signaling pathways associated with resistance, such as epidermal growth factor (EGF)-mediated signaling in breast cancer, by reducing HER2 protein expression through decreased mRNA levels and increased proteasomal degradation frontiersin.org. Targeting aberrant cellular metabolism, which is epigenetically regulated and contributes to chemoresistance, is another promising method frontiersin.org. Studies have shown that combining HDAC inhibitors with other agents can upregulate genes like thioredoxin-interacting protein (TXNIP), inhibiting glucose uptake and increasing DNA damage frontiersin.org. This compound, along with givinostat (B1684626), has been shown to restore the activity of cytotoxic T lymphocytes in pancreatic cancer cells, potentially overcoming resistance related to immune evasion researchgate.netmdpi.com. Preclinical data also suggests that combining HDAC inhibitors with DNA damaging agents can limit the development of resistance by reducing the expression of DNA repair-related proteins researchgate.net.
Further Elucidation of Immunomodulatory Effects
Beyond their direct effects on cancer cells, HDAC inhibitors like this compound are being investigated for their immunomodulatory properties plos.orgmdpi.com. These effects can be cell-, tissue-, or context-dependent and may involve modulating inflammatory signaling pathways and epigenetic mechanisms nih.gov. HDAC inhibitors have shown potential in affecting immune responses in models of inflammation, autoimmunity, and transplantation by regulating cytokine production plos.org. This compound and givinostat have been shown to restore cytotoxic T lymphocyte activity in pancreatic cancer cells, suggesting a role in enhancing anti-tumor immunity researchgate.netmdpi.com. Research indicates that HDAC inhibitors can promote tumor cell recognition by immune cells by inducing MHC constituents and antigen-presentation machinery on tumor cells mdpi.comaacrjournals.orgmdpi.com. Further studies are needed to fully understand the specific mechanisms by which this compound influences the immune system and how this can be leveraged for therapeutic benefit, particularly in combination with immunotherapies plos.orgaacrjournals.org.
Research into Non-Oncological Therapeutic Applications (e.g., Obesity)
While primarily studied for its anticancer potential, research is exploring non-oncological applications for this compound. One such area is obesity. A study identified this compound as a potential anti-obesity compound through its ability to transcriptionally activate adipose thermogenesis in mice nih.gov. Administration of this compound prevented high-fat diet-induced obesity, insulin (B600854) resistance, and fatty liver in mice nih.gov. This effect was linked to enhanced adipose thermogenesis, evidenced by elevated body temperature and increased mRNA expression of Ucp1 and Ppargc1α nih.gov. Mechanistically, this thermogenic effect appears to be mediated by acetylation of histone 3 lysine (B10760008) 27, leading to transcriptional activation of Ucp1 and Ppargc1α in adipose tissue nih.gov. These findings suggest this compound could be a potential therapeutic candidate for obesity by promoting energy expenditure nih.gov.
Detailed Investigation of Potential Cardiotoxicity
Potential cardiotoxicity has been associated with some HDAC inhibitors, including this compound nih.govmdpi.com. Research is actively investigating the mechanisms underlying this potential cardiotoxicity. Studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs) have shown that this compound can induce delayed, dose-related cardiac dysfunction, including effects on beating rate, field potential duration, and the induction of arrhythmic behavior nih.gov. These in vitro findings in hiPS-CMs have shown correlation with cardiac events reported in clinical trials, such as dose-related QT prolongation and atrial fibrillation nih.gov. Further detailed investigation using models like hiPS-CMs is crucial to understand the molecular mechanisms of HDAC inhibitor-mediated cardiotoxicity and to support the development of safer compounds nih.govmdpi.com.
Exploration of Specific HDAC Isoform Targeting for Enhanced Efficacy and Reduced Off-Target Effects
Reported IC50 values for this compound:
| Target | IC50 (nM) | Source |
|---|---|---|
| HDAC | 32 | medchemexpress.com |
Development of Novel Analogs with Improved Efficacy and Safety Profiles
The development of novel analogs of this compound is an active area of research aimed at improving its therapeutic profile, including enhanced efficacy and safety acs.orgacs.org. Structure-activity relationship (SAR) studies are being conducted to identify modifications that can lead to improved properties. For example, exploration of 3-piperidin-3-ylindole analogues of this compound has led to the identification of compounds with improved potency in enzyme and cellular assays and attenuated hERG inhibition, a factor related to cardiac safety acs.org. Introducing molecular rigidity has been suggested as a strategy to enhance HDAC binding and mitigate hERG liability acs.org. The development of novel analogs with improved metabolic stability and specific isoform affinity, such as modifications to the indole (B1671886) ring, is also being explored vulcanchem.com.
Integration with Advanced Molecular Profiling for Patient Stratification
Q & A
Q. What is the primary mechanism of action of Dacinostat, and how is its HDAC inhibition quantified experimentally?
this compound (LAQ824) is a hydroxamate-class histone deacetylase (HDAC) inhibitor targeting HDAC1 and HDAC2 with IC50 values of 9 nM and 32 nM, respectively . Its inhibition is quantified using:
- Enzymatic assays : Measure IC50 via fluorometric or colorimetric substrates (e.g., acetylated lysine derivatives).
- Cellular occupancy assays : Assess drug-target engagement using probes like TCO largazole thiol, which competes with this compound for HDAC1/2 binding (OC50 ≈ 3–6 nM) .
- Gene expression analysis : Monitor p21 promoter activation (AC50 = 0.30 μM) as a downstream biomarker .
Q. What are the standard in vitro models for evaluating this compound’s efficacy in cancer research?
- Cell lines : Hematologic malignancies (e.g., leukemia, myeloma) and solid tumors (e.g., breast, lung) are commonly used.
- Dosage optimization : Start with 10–100 nM doses, as γ-globin upregulation is observed ≥3 nM .
- Controls : Include panobinostat or vorinostat as comparator HDAC inhibitors to benchmark potency .
Q. How do researchers validate HDAC inhibition specificity to avoid off-target effects?
- Selectivity profiling : Test against all HDAC isoforms (e.g., HDAC6 inhibition requires IC50 >200 nM to confirm specificity) .
- CRISPR/Cas9 knockout : Validate functional dependency by silencing HDAC1/2 in target cells .
- Proteomic screens : Use mass spectrometry to identify non-HDAC targets affected by this compound .
Advanced Research Questions
Q. How should researchers reconcile contradictory data on this compound’s IC50 values across studies?
Variations in reported IC50 (e.g., 9 nM vs. 32 nM) arise from:
- Assay conditions : Substrate type (e.g., recombinant vs. cell lysates), incubation time, and buffer composition .
- Cell-type specificity : Differences in HDAC isoform expression (e.g., erythroid vs. epithelial cells) .
- Methodological rigor : Standardize protocols using guidelines from Beilstein Journal of Organic Chemistry for reproducibility .
Q. What experimental designs are optimal for studying this compound’s synergy with other epigenetic therapies?
- Combination screens : Pair this compound with DNA methyltransferase inhibitors (e.g., decitabine) or BET inhibitors in a matrix dosing format .
- Statistical models : Use Bliss independence or Chou-Talalay synergy scores to quantify interactions.
- Longitudinal studies : Monitor resistance mechanisms via RNA-seq or chromatin accessibility assays (ATAC-seq) .
Q. How can researchers address discrepancies between HDAC occupancy and functional outcomes (e.g., γ-globin induction)?
- Time-course experiments : HDAC occupancy peaks at 2 hours, but γ-globin upregulation may lag (24–48 hours) .
- Threshold modeling : Establish minimum HDAC1/2 occupancy (40–50%) required for functional effects using dose-response curves .
- Single-cell analysis : Resolve heterogeneity in target engagement using flow cytometry or scRNA-seq .
Methodological Best Practices
Q. What are key considerations for designing a this compound pharmacokinetics (PK) study in vivo?
- Bioanalytical validation : Use LC-MS/MS to quantify plasma/tissue concentrations, ensuring detection limits ≤1 nM .
- Tissue sampling : Prioritize organs with high HDAC expression (e.g., bone marrow, liver).
- Ethical compliance : Follow COSMOS-E guidelines for animal welfare and sample size justification .
Q. How should researchers manage and share this compound-related datasets to comply with FAIR principles?
- Metadata standards : Annotate datasets with HDAC isoform targets, assay conditions, and raw data files .
- Repositories : Deposit in domain-specific databases (e.g., Mendeley Data) or generalist platforms (Figshare) .
- Data management plans : Outline protocols for long-term storage and access per EUR Data Management guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
